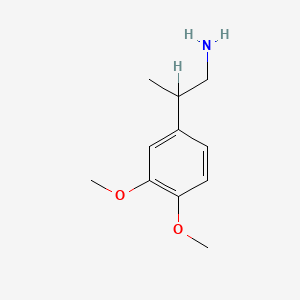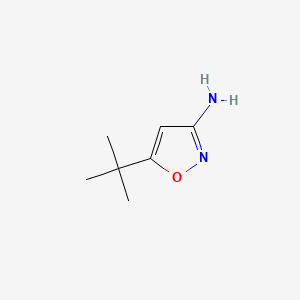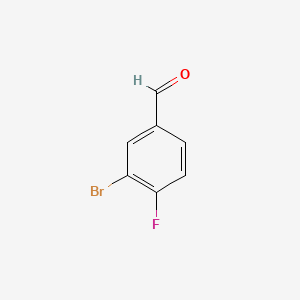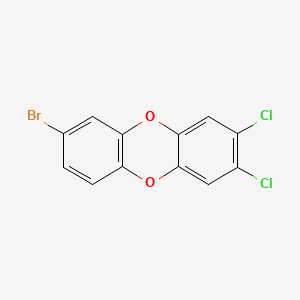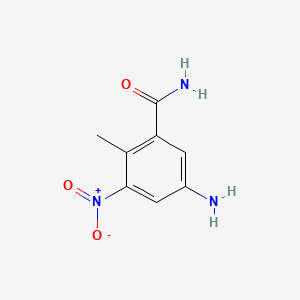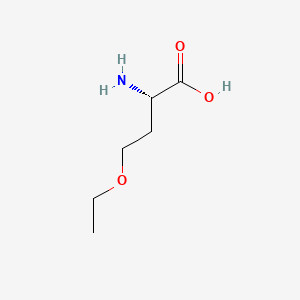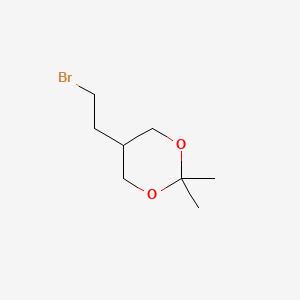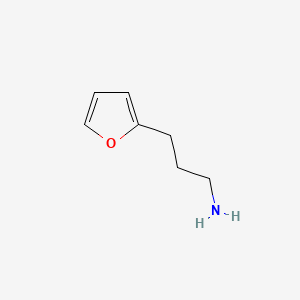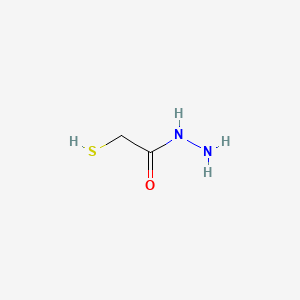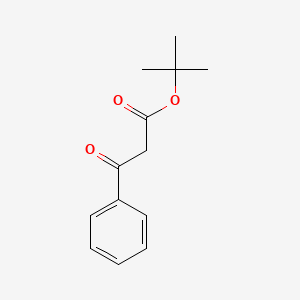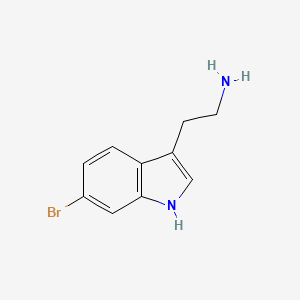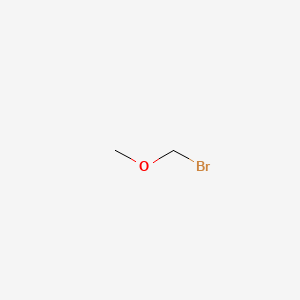
Bromomethyl methyl ether
Vue d'ensemble
Description
Bromomethyl methyl ether, also known as Methoxymethyl bromide, is a chemical compound with the molecular formula C2H5BrO . It is used as a reagent for the protection of OH groups as their methoxymethyl (MOM) ethers . It has been used in the enantiocontrolled synthesis of an intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .
Synthesis Analysis
Bromomethyl methyl ether is used as a reagent in various chemical reactions . For instance, it has been used in the synthesis of 1-methoxymethyl-4-tritylthio-2-azetidinone .
Molecular Structure Analysis
The molecular weight of Bromomethyl methyl ether is 124.964 g/mol . The IUPAC Standard InChI is InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3 . The chemical structure can be represented as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Bromomethyl methyl ether is used as a reagent in various chemical reactions . It has been used in the enantiocontrolled synthesis of an intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .
Physical And Chemical Properties Analysis
Bromomethyl methyl ether has a molecular weight of 124.96 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 123.95238 g/mol . It has a topological polar surface area of 9.2 Ų . It has a heavy atom count of 4 .
Applications De Recherche Scientifique
Comprehensive Analysis of Bromomethyl Methyl Ether Applications
Bromomethyl methyl ether (BMME) is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Synthesis of Methoxymethyl (MOM) Ethers: BMME is widely used as a reagent for the protection of hydroxyl (OH) groups as their methoxymethyl ethers . This protection is crucial in multi-step organic synthesis because it prevents unwanted reactions involving the OH group.
Enantiocontrolled Synthesis: In the realm of medicinal chemistry, BMME plays a critical role in the enantiocontrolled synthesis of complex molecules. It has been used in the synthesis of intermediates for the macrocyclic immunosuppressant FK-506, which contains carbons 18 to 35 . This process is essential for creating drugs with the correct 3D orientation to effectively bind to their biological targets.
Organic Synthesis Intermediate: BMME serves as an intermediate in the synthesis of various organic compounds. For example, it has been utilized in the synthesis of 1-methoxymethyl-4-tritylthio-2-azetidinone, a compound that can be further transformed into different biologically active molecules .
Safety and Hazards
Bromomethyl methyl ether is harmful if swallowed and causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Propriétés
IUPAC Name |
bromo(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMFGQBENKSWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065341 | |
| Record name | Methane, bromomethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | Bromomethyl methyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20377 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bromomethyl methyl ether | |
CAS RN |
13057-17-5 | |
| Record name | Bromomethyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromomethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromomethyl methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, bromomethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, bromomethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Bromomethyl methyl ether (BMME) in organic synthesis?
A1: BMME is frequently employed as an alkylating agent, introducing a methoxymethyl (MOM) group to various functional groups. This is particularly useful for protecting alcohols [, , , , , , ] and in the synthesis of α-methylenated ketones from silyl enol ethers [].
Q2: How does BMME facilitate the conversion of p-methoxybenzyl ethers to methoxymethyl ethers?
A2: Research indicates that a combination of dimethoxymethane, catalytic amounts of tin(II) bromide, and BMME can effectively cleave p-methoxybenzyl ethers, leading to the formation of methoxymethyl ethers. This method exhibits good yields and chemoselectivity, even in the presence of other potentially reactive groups like benzyl ethers [, ].
Q3: Can you describe a specific application of BMME in material science?
A3: BMME plays a crucial role in synthesizing hierarchically porous carbon spheres for supercapacitors. In a study, polyanthracene was crosslinked using BMME and subsequently carbonized, creating a 3D network with high surface area. This carbon material was then decorated with nickel manganese oxide, enhancing its performance as a pseudocapacitor electrode [].
Q4: How does BMME participate in reactions involving cycloalkynes?
A4: BMME reacts with alane intermediates generated from the reaction of cycloalkynes with triethylaluminum. This process leads to the formation of 1-methylidene-2-spirocyclopropane products, demonstrating its utility in synthesizing spiro macrocarbocycles [].
Q5: Are there any specific structural features of BMME that contribute to its reactivity?
A5: The presence of the bromomethyl group (-CH2Br) in BMME makes it highly reactive as an alkylating agent [, ]. This reactivity stems from the electrophilic nature of the carbon atom bonded to bromine, which readily undergoes nucleophilic substitution reactions.
Q6: Has BMME been used to explore unique chemical reactivities?
A6: Yes, research shows that BMME can facilitate the lithiation of bridgehead positions in 3,6-bridged piperazine-2,5-diones []. This unusual reactivity is attributed to the combined effects of carbonyl group induction and dipole stabilization by the amide nitrogen.
Q7: Is there a spectroscopic technique commonly used to characterize BMME?
A7: Yes, vibrational spectroscopy, encompassing Raman and infrared spectroscopy, provides valuable insights into the structure and conformational dynamics of BMME. This technique helps determine bond lengths, vibrational frequencies, and barriers to internal rotation within the molecule [].
Q8: What are the major safety concerns associated with handling BMME?
A8: BMME is recognized as a lachrymator and a potential carcinogen, demanding careful handling. It can severely irritate mucous membranes, eyes, and skin. Therefore, using appropriate personal protective equipment, including respirators, chemical-resistant gloves, and safety goggles, is crucial when working with this compound [].
Q9: Are there alternative methods for bromomethylation that offer advantages over using BMME?
A9: While BMME is effective for bromomethylation, its toxicity necessitates exploring safer alternatives. One approach involves using a solution of hydrogen bromide in acetic acid with paraformaldehyde and the aromatic substrate. This method avoids handling gaseous reagents and highly toxic BMME [].
Q10: What are the implications of BMME's toxicity for its practical applications?
A10: The known toxicity of BMME [] raises concerns about its use in large-scale synthesis and potential environmental impact. This highlights the need to develop and adopt safer, more sustainable alternatives for bromomethylation reactions and explore alternative protecting groups in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)

